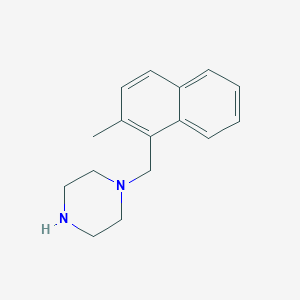

1-(2-Methylnaphthalen-1-ylmethyl)piperazine

Description

Systematic Nomenclature and Structural Classification

Systematic Nomenclature

The compound adheres to IUPAC naming conventions, where the parent structure is piperazine. The substituent—a 2-methylnaphthalen-1-ylmethyl group—is appended to one nitrogen atom. Key identifiers include:

The naphthalene moiety introduces steric bulk and aromatic π-electron density, while the piperazine ring provides two nitrogen centers capable of hydrogen bonding and salt formation.

Historical Context of Piperazine Derivatives in Organic Chemistry

Piperazine derivatives have been pivotal in drug discovery since the 1950s. Initially explored as anthelmintics due to their paralytic effects on parasites, their utility expanded into neuropharmacology, oncology, and infectious diseases. Key milestones include:

- 1953 : Introduction of piperazine as an anthelmintic, leveraging its GABA receptor agonism to disrupt helminth neuromuscular function.

- 1970s–1980s : Development of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) as serotonin receptor modulators, though later restricted due to abuse potential.

- 2000s–Present : Emergence of naphthyl- and coumarinyl-piperazine hybrids as β-secretase (BACE-1) inhibitors for Alzheimer’s disease.

The structural versatility of piperazine—enabling substitutions at both nitrogen atoms—has driven its adoption in diverse therapeutic agents, including antidepressants (e.g., mirtazapine) and antivirals.

Significance of Naphthalene-Piperazine Hybrid Architectures

The fusion of naphthalene and piperazine leverages complementary properties:

Aromatic-Electron Interactions

Naphthalene’s planar, conjugated system enhances π-π stacking with biological targets, such as enzyme active sites or receptor pockets. For example, in BACE-1 inhibitors, the naphthamide group binds to the catalytic aspartate residues, while the piperazine improves solubility.

Conformational Flexibility

The piperazine ring adopts chair or boat conformations, allowing adaptive binding. This flexibility is critical in kinase inhibitors, where rotational freedom accommodates variable ATP-binding cleft geometries.

Applications in Drug Design

Recent studies highlight 1-(2-methylnaphthalen-1-ylmethyl)piperazine as a scaffold for 5-HT₇ receptor ligands, with potential applications in mood disorders. Its methyl group at the naphthalene’s 2-position fine-tunes steric interactions, optimizing binding affinity.

Properties

IUPAC Name |

1-[(2-methylnaphthalen-1-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-13-6-7-14-4-2-3-5-15(14)16(13)12-18-10-8-17-9-11-18/h2-7,17H,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWSIPPWIKEQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366377 | |

| Record name | 1-(2-Methylnaphthalen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677326-80-6 | |

| Record name | 1-[(2-Methyl-1-naphthalenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677326-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylnaphthalen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 677326-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-(2-Methylnaphthalen-1-ylmethyl)piperazine typically involves the nucleophilic substitution of a suitable halogenated or activated 2-methylnaphthalen-1-ylmethyl precursor by piperazine. This approach is common for introducing the piperazine ring onto aromatic or heteroaromatic methyl groups.

Key steps include:

Synthesis of 2-methylnaphthalen-1-ylmethyl halide or equivalent electrophile : This intermediate is prepared by halogenation or activation of the methyl group adjacent to the naphthalene ring.

Nucleophilic substitution with piperazine : Piperazine acts as the nucleophile, displacing the halide or leaving group to form the target compound.

Purification and isolation : The product is purified by distillation, recrystallization, or chromatographic methods.

Catalytic Methylation and Transmethylation Approaches

Although direct methods for 1-(2-Methylnaphthalen-1-ylmethyl)piperazine are limited, the preparation of related methylated piperazines such as 1-methylpiperazine offers a model for catalytic transformations applicable to this compound class.

A Chinese patent (CN102304102B) outlines an industrially relevant method for converting 1,4-dimethylpiperazine into 1-methylpiperazine via a transmethylation reaction in the presence of catalysts such as Raney nickel, palladium on charcoal, or cuprous chloride. The process involves:

Using 1,4-dimethylpiperazine as raw material .

Reacting with primary amines or ammonia under controlled temperature (50–250°C) and pressure (0.2–20 MPa) in solvents like toluene, benzene, ethanol, or tetrahydrofuran.

Employing catalysts to facilitate methyl group transfer, improving yield and selectivity.

This method is characterized by mild reaction conditions, high yields (up to 66%), and simple operation, making it suitable for industrial scale-up. Although this patent focuses on 1-methylpiperazine, the principles of catalytic methylation and amine substitution can be adapted for synthesizing piperazine derivatives with aromatic substituents like the 2-methylnaphthalen-1-ylmethyl group.

Below is a summarized table of catalytic systems and reaction parameters from the referenced patent, which can inform analogous preparation methods for 1-(2-Methylnaphthalen-1-ylmethyl)piperazine:

| Entry | Catalyst | Solvent | Amine Source | Temp (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Raney Nickel | Ammonia soln | Ammonia | 170 | N/A | 40 | 65 | High yield, mild conditions |

| 2 | Raney Nickel | Toluene | Ammonia | 170 | N/A | 35 | 48 | Acid-base workup needed |

| 3 | Cuprous Chloride | Ammonia soln | Ammonia | 160 | N/A | 40 | 31 | Lower yield, alternative catalyst |

| 4 | Raney Nickel | Ammonia soln | Aqueous methylamine | 180 | N/A | 40 | 66 | Highest yield recorded |

| 5 | Pd on Charcoal (5%) | Ammonia soln | Ammonia saturated | 160 | N/A | 35 | 61 | Efficient catalyst |

| 6 | Pd on Charcoal (5%) | Ethanol | Ethylamine | 180 | N/A | 35 | 62 | Alternative amine source |

| 7 | Cupric Oxide | Toluene | Piperazine anhydrous | 175 | N/A | 40 | Not specified | Piperazine used as amine source |

Note: Pressure is generally controlled by autoclave conditions; nitrogen atmosphere used to maintain inert environment.

Adaptation to 1-(2-Methylnaphthalen-1-ylmethyl)piperazine Synthesis

Given the structural similarity, the following approach is recommended for preparing 1-(2-Methylnaphthalen-1-ylmethyl)piperazine:

Step 1: Preparation of 2-methylnaphthalen-1-ylmethyl halide

- Halogenation of 2-methylnaphthalen-1-ylmethanol or direct benzylic bromination using N-bromosuccinimide (NBS) under radical conditions.

Step 2: Nucleophilic substitution with piperazine

React the halide with piperazine in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile) under reflux.

Use slight excess of piperazine to drive reaction to completion.

Step 3: Purification

- Isolate the product by extraction and purification via recrystallization or chromatography.

Optional catalytic hydrogenation

- If methylation or other functional group modifications are required, catalytic hydrogenation using Raney nickel or Pd/C under conditions similar to those in the methylpiperazine synthesis patent can be applied.

Research Findings and Notes

The transmethylation method is notable for its ability to convert symmetrical dimethylpiperazines into mono-substituted derivatives with high selectivity and yield.

Catalyst choice impacts yield and reaction time : Raney nickel and Pd/C catalysts provide the best balance of activity and selectivity.

Reaction solvents affect solubility and reaction kinetics; aromatic solvents like toluene and polar solvents like ethanol are commonly used.

Reaction temperature range (160–180°C) is critical for efficient conversion without extensive side reactions.

The use of an autoclave under inert atmosphere (nitrogen) prevents oxidation and maintains catalyst activity.

The recovery and reuse of catalysts such as Raney nickel and Pd/C are feasible, enhancing process sustainability.

Summary Table: Key Parameters for Preparation of Piperazine Derivatives

| Parameter | Recommended Range/Choice | Remarks |

|---|---|---|

| Catalyst | Raney Nickel, Pd/C, Cuprous Chloride | Raney Nickel preferred for high yield |

| Solvent | Toluene, Ethanol, THF, Benzene | Solvent choice depends on substrate |

| Temperature | 160–180 °C | Optimal for transmethylation reactions |

| Pressure | 0.2–20 MPa (autoclave) | Maintains inert atmosphere |

| Reaction Time | 35–40 hours | Sufficient for complete conversion |

| Amine Source | Ammonia, Methylamine, Piperazine | Piperazine for target compound formation |

| Molar Ratios | Amine:Substrate = 0.5:1 to 20:1 | Excess amine drives reaction forward |

| Purification | Filtration, Distillation, Recrystallization | Standard organic purification methods |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylnaphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthalene derivatives, while reduction may produce different piperazine derivatives.

Scientific Research Applications

Pharmacological Research

Neuropharmacology:

1-(2-Methylnaphthalen-1-ylmethyl)piperazine has been studied for its potential effects on the central nervous system. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction could make it a candidate for exploring treatments for mood disorders and anxiety.

Case Study:

In a study examining derivatives of piperazine, compounds similar to 1-(2-Methylnaphthalen-1-ylmethyl)piperazine exhibited significant binding affinity to serotonin receptors, indicating potential for developing new antidepressants or anxiolytics .

Synthesis of Novel Compounds

Synthetic Chemistry:

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications. Its ability to undergo various chemical reactions makes it valuable in synthesizing new piperazine derivatives.

Data Table: Synthetic Reactions Involving 1-(2-Methylnaphthalen-1-ylmethyl)piperazine

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated piperazine derivatives |

| Acylation | Acid chloride + base | Acylated derivatives |

| Cyclization | Heat or catalyst | Cyclic compounds |

Material Science

Polymer Chemistry:

Research indicates that 1-(2-Methylnaphthalen-1-ylmethyl)piperazine can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its aromatic structure contributes to improved performance in composite materials.

Application Example:

In the development of high-performance polymers, incorporating this compound has shown to increase the thermal degradation temperature, making it suitable for applications in aerospace and automotive industries .

Analytical Chemistry

Spectroscopic Studies:

The compound's unique spectral properties allow it to be used as a reference standard in mass spectrometry and NMR spectroscopy. Its well-defined structure aids in the identification and quantification of similar compounds in complex mixtures.

Data Table: Spectroscopic Data for 1-(2-Methylnaphthalen-1-ylmethyl)piperazine

| Technique | Observed Value |

|---|---|

| Mass Spectrometry (m/z) | [M+H]+ = 241.17 |

| NMR Chemical Shift (δ) | Aromatic region ~7.5 ppm |

Toxicology and Safety Studies

Safety Profile:

Initial toxicological assessments indicate that 1-(2-Methylnaphthalen-1-ylmethyl)piperazine exhibits low toxicity under controlled conditions. However, further studies are required to fully understand its safety profile, especially regarding long-term exposure.

Regulatory Considerations:

Due to its structural characteristics, regulatory bodies may classify this compound under specific safety guidelines, necessitating comprehensive toxicological evaluations before widespread use in consumer products .

Mechanism of Action

The mechanism by which 1-(2-Methylnaphthalen-1-ylmethyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key groups of piperazine derivatives:

Benzylpiperazines (BZP derivatives) :

- N-Benzylpiperazine (BZP) : A prototypical benzylpiperazine with a simple benzene ring.

- 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) : Contains a methylenedioxy group, enhancing serotonin receptor affinity .

- 1-(1-Naphthyl)piperazine : Directly attaches naphthalene to piperazine without a methylene bridge; acts as a 5-HT2A antagonist .

Phenylpiperazines :

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : A 5-HT1B/1D agonist with psychostimulant effects .

- 1-(3-Chlorophenyl)piperazine (mCPP) : Mixed 5-HT1B/2C agonist; used to study anxiety and depression .

- 1-(2-Methoxyphenyl)piperazine : Exhibits 5-HT1A/1B agonism, influencing blood pressure and locomotor activity .

Naphthylmethylpiperazines :

- 1-(2-Methylnaphthalen-1-ylmethyl)piperazine : Unique methyl-substituted naphthalene group increases steric hindrance and lipophilicity compared to phenyl analogs.

Table 1: Structural Comparison

| Compound | Aromatic Group | Substituent | Key Structural Feature |

|---|---|---|---|

| 1-(2-Methylnaphthalen-1-ylmethyl)piperazine | Naphthalene (2-methyl) | Methyl at C2 | Methylene-linked naphthalene |

| BZP | Benzene | None | Methylene-linked benzene |

| TFMPP | Benzene | CF3 at C3 | Direct phenyl linkage |

| 1-(1-Naphthyl)piperazine | Naphthalene | None | Direct naphthyl linkage |

Pharmacological Activity

- Receptor Affinity: Phenylpiperazines like TFMPP and mCPP bind to 5-HT1B/1D and 5-HT2C receptors, respectively, with EC50 values in the nanomolar range . 1-(2-Methoxyphenyl)piperazine inhibits sympathetic nerve discharge via 5-HT1A activation . Hypothesized Activity of 1-(2-Methylnaphthalen-1-ylmethyl)piperazine: The naphthalene group may enhance 5-HT2A/2C affinity due to increased lipophilicity, while the methyl substituent could sterically hinder off-target interactions.

Behavioral Effects :

Table 2: Pharmacological Profiles

| Compound | Primary Targets | Behavioral Effect | Potency (EC50) |

|---|---|---|---|

| TFMPP | 5-HT1B/1D | Locomotor suppression | ~50 nM |

| mCPP | 5-HT2C | Anxiogenic response | ~100 nM |

| 1-(2-Methoxyphenyl)piperazine | 5-HT1A | Sympatholytic, hypotension | Not reported |

| 1-(2-Methylnaphthalen-1-ylmethyl)piperazine | Predicted: 5-HT2A/2C | Unknown (theorized anxiolytic) | N/A |

Physicochemical Properties

- pKa and Solubility :

- Piperazine derivatives typically have pKa values between 8.5–10.5 for the secondary amines . Substituents like methoxy or methyl groups can lower pKa by electron-donating effects.

- The naphthalene group in 1-(2-Methylnaphthalen-1-ylmethyl)piperazine likely reduces water solubility compared to phenyl analogs, favoring lipid membrane penetration.

Table 3: Physicochemical Comparison

| Compound | pKa (Predicted) | LogP (Estimated) | Water Solubility |

|---|---|---|---|

| BZP | 9.1 | 2.1 | Moderate |

| TFMPP | 8.8 | 3.5 | Low |

| 1-(2-Methylnaphthalen-1-ylmethyl)piperazine | 8.5 | 4.2 | Very low |

Biological Activity

1-(2-Methylnaphthalen-1-ylmethyl)piperazine is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing on diverse research findings.

- Molecular Formula : C15H18N

- CAS Number : 677326-80-6

- Molecular Weight : 226.31 g/mol

The compound features a piperazine ring substituted with a methylnaphthalene moiety, which is significant for its interaction with biological targets.

The biological activity of 1-(2-Methylnaphthalen-1-ylmethyl)piperazine can be attributed to its ability to interact with various neurotransmitter systems and enzymes. Although specific targets are not fully elucidated, studies suggest the following mechanisms:

- Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine .

- Acetylcholinesterase Inhibition : The piperazine moiety is known to enhance the inhibition of acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .

Biological Activity

Research indicates various biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that derivatives of piperazine, including 1-(2-Methylnaphthalen-1-ylmethyl)piperazine, exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics against resistant strains.

Anticancer Potential

The incorporation of piperazine into drug design has led to compounds with promising anticancer activities. For instance, benzimidazole-piperazine derivatives have shown enhanced cytotoxicity against cancer cell lines, suggesting that similar structures could be explored for their anticancer potential .

Neuroprotective Effects

Given its potential MAO and AChE inhibitory activities, 1-(2-Methylnaphthalen-1-ylmethyl)piperazine may possess neuroprotective effects. Studies on related piperazine compounds have indicated their ability to mitigate neurodegeneration in models of Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

- Study on MAO Inhibition : A series of N-methylpiperazine chalcones were synthesized and tested for their inhibitory effects on MAO-A and MAO-B. The results indicated that certain substitutions enhanced inhibitory potency, suggesting a structure-activity relationship that could be beneficial for designing new inhibitors .

- Antifilarial Activity : Research on piperazine derivatives demonstrated significant macrofilaricidal and microfilaricidal activities against Brugia malayi. This highlights the potential for piperazine-based compounds in treating parasitic infections .

- Anticancer Activity : A study involving benzimidazole-piperazine derivatives showed that modifications in the piperazine structure significantly influenced cytotoxicity against various cancer cell lines. The findings support further exploration of piperazine derivatives for anticancer therapies .

Data Table: Summary of Biological Activities

Q & A

Q. Why do some derivatives show divergent activities across assays?

- Analysis : Off-target effects (e.g., calcium channel blockade in analgesic assays) may confound results. Use selectivity profiling (e.g., radioligand binding assays) to isolate mechanisms .

- Recommendation : Prioritize derivatives with >10-fold selectivity for the primary target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.